molecular formula CH5N3O B1199961 Semicarbazide CAS No. 57-56-7

Semicarbazide

Cat. No. B1199961
Key on ui cas rn: 57-56-7
M. Wt: 75.07 g/mol
InChI Key: DUIOPKIIICUYRZ-UHFFFAOYSA-N
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Patent
US04927940

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Thirty-seven percent hydrochloric acid (205.6 grams, 2.08 moles) and 90 percent formic acid (533.3 grams, 10.44 moles) were successively added to the aqueous semicarbazide free base. The mixture was heated to 107°-110° C. for four hours; a formic acid-H2O azeotrope distilled (610.5 grams), followed by H2O addition (160 ml) and resumption of stripping (107 grams). After cooling to 10° C., the mother liquor was siphoned (307 grams). The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml). After cooling to 10° C., the supernatant liquid was siphoned (807 grams) and the product was slurried with an additional 210 ml H2O (10° C.), filtered, and vacuum-dried to give 168.5 grams of 1,2,4-triazol-5-one (1.98 moles, 47.4 percent yield based on N2H4 charged), m.p. 236.5°-8° C. (Cl-, 0.22 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
533.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Cl.C(O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[O:12]>>[NH2:9][NH:10][C:11]([NH2:13])=[O:12].[N:4]1[C:2](=[O:3])[N:1]=[CH:11][N:10]=1

Inputs

Step One
Name
N2H4
Quantity
4.18 mol
Type
reactant
Smiles
Name
Quantity
4.17 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
205.6 g
Type
reactant
Smiles
Cl
Name
Quantity
533.3 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 107°-110° C. for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
a formic acid-H2O azeotrope distilled (610.5 grams)
ADDITION
Type
ADDITION
Details
followed by H2O addition (160 ml) and resumption of stripping (107 grams)
CUSTOM
Type
CUSTOM
Details
The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
CUSTOM
Type
CUSTOM
Details
was slurried with an additional 210 ml H2O (10° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles
N1=NC=NC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.98 mol
AMOUNT: MASS 168.5 g
YIELD: PERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04927940

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Thirty-seven percent hydrochloric acid (205.6 grams, 2.08 moles) and 90 percent formic acid (533.3 grams, 10.44 moles) were successively added to the aqueous semicarbazide free base. The mixture was heated to 107°-110° C. for four hours; a formic acid-H2O azeotrope distilled (610.5 grams), followed by H2O addition (160 ml) and resumption of stripping (107 grams). After cooling to 10° C., the mother liquor was siphoned (307 grams). The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml). After cooling to 10° C., the supernatant liquid was siphoned (807 grams) and the product was slurried with an additional 210 ml H2O (10° C.), filtered, and vacuum-dried to give 168.5 grams of 1,2,4-triazol-5-one (1.98 moles, 47.4 percent yield based on N2H4 charged), m.p. 236.5°-8° C. (Cl-, 0.22 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
533.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Cl.C(O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[O:12]>>[NH2:9][NH:10][C:11]([NH2:13])=[O:12].[N:4]1[C:2](=[O:3])[N:1]=[CH:11][N:10]=1

Inputs

Step One
Name
N2H4
Quantity
4.18 mol
Type
reactant
Smiles
Name
Quantity
4.17 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
205.6 g
Type
reactant
Smiles
Cl
Name
Quantity
533.3 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 107°-110° C. for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
a formic acid-H2O azeotrope distilled (610.5 grams)
ADDITION
Type
ADDITION
Details
followed by H2O addition (160 ml) and resumption of stripping (107 grams)
CUSTOM
Type
CUSTOM
Details
The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
CUSTOM
Type
CUSTOM
Details
was slurried with an additional 210 ml H2O (10° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles
N1=NC=NC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.98 mol
AMOUNT: MASS 168.5 g
YIELD: PERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04927940

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Thirty-seven percent hydrochloric acid (205.6 grams, 2.08 moles) and 90 percent formic acid (533.3 grams, 10.44 moles) were successively added to the aqueous semicarbazide free base. The mixture was heated to 107°-110° C. for four hours; a formic acid-H2O azeotrope distilled (610.5 grams), followed by H2O addition (160 ml) and resumption of stripping (107 grams). After cooling to 10° C., the mother liquor was siphoned (307 grams). The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml). After cooling to 10° C., the supernatant liquid was siphoned (807 grams) and the product was slurried with an additional 210 ml H2O (10° C.), filtered, and vacuum-dried to give 168.5 grams of 1,2,4-triazol-5-one (1.98 moles, 47.4 percent yield based on N2H4 charged), m.p. 236.5°-8° C. (Cl-, 0.22 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
533.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].Cl.C(O)=O.[NH2:9][NH:10][C:11]([NH2:13])=[O:12]>>[NH2:9][NH:10][C:11]([NH2:13])=[O:12].[N:4]1[C:2](=[O:3])[N:1]=[CH:11][N:10]=1

Inputs

Step One
Name
N2H4
Quantity
4.18 mol
Type
reactant
Smiles
Name
Quantity
4.17 mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
205.6 g
Type
reactant
Smiles
Cl
Name
Quantity
533.3 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 107°-110° C. for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
a formic acid-H2O azeotrope distilled (610.5 grams)
ADDITION
Type
ADDITION
Details
followed by H2O addition (160 ml) and resumption of stripping (107 grams)
CUSTOM
Type
CUSTOM
Details
The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
CUSTOM
Type
CUSTOM
Details
was slurried with an additional 210 ml H2O (10° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
NNC(=O)N
Name
Type
product
Smiles
N1=NC=NC1=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.98 mol
AMOUNT: MASS 168.5 g
YIELD: PERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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